molecular formula C15H16O B14428954 5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene CAS No. 80336-18-1

5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene

Cat. No.: B14428954
CAS No.: 80336-18-1
M. Wt: 212.29 g/mol
InChI Key: IWXUQTOMSXELKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Benzyloxy)methylidene]bicyclo[221]hept-2-ene is a chemical compound with a unique bicyclic structure It is characterized by a bicyclo[221]hept-2-ene core with a benzyloxy group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with benzyl alcohol under specific conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the benzyloxy group. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: The compound is utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall stability and reactivity in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene, 5-methylene-: This compound has a similar bicyclic structure but lacks the benzyloxy group.

    5-methylbicyclo[2.2.1]hept-2-ene: Another similar compound with a methyl group instead of the benzyloxy group.

    5-Norbornene-2-carboxaldehyde: This compound has a carboxaldehyde group attached to the bicyclic core.

Uniqueness

5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This functional group allows for a wide range of chemical modifications and applications, making the compound versatile in various research and industrial contexts.

Properties

CAS No.

80336-18-1

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

5-(phenylmethoxymethylidene)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C15H16O/c1-2-4-12(5-3-1)10-16-11-15-9-13-6-7-14(15)8-13/h1-7,11,13-14H,8-10H2

InChI Key

IWXUQTOMSXELKQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=COCC3=CC=CC=C3)C1C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.